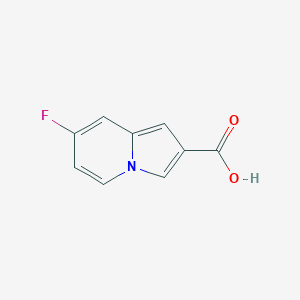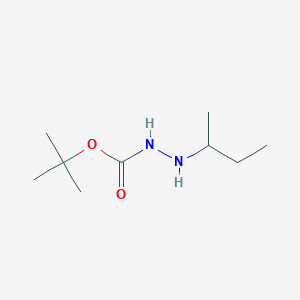
N'-(Butan-2-YL)(tert-butoxy)carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(sec-butyl)hydrazine-1-carboxylate: is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a tert-butyl group, a sec-butyl group, and a hydrazine moiety, making it a versatile molecule in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Hydrazine Derivative Synthesis: The compound can be synthesized by reacting tert-butyl chloroformate with sec-butyl hydrazine under controlled conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or distillation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into simpler hydrazine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Hydrazones, oximes, and other oxidized derivatives.
Reduction: Hydrazine derivatives and amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The compound exerts its effects through its reactivity with various functional groups. The tert-butyl group provides steric hindrance, while the hydrazine moiety engages in nucleophilic reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with electrophilic centers in organic molecules.
Comparaison Avec Des Composés Similaires
Tert-butyl hydrazine-1-carboxylate: Similar structure but lacks the sec-butyl group.
Sec-butyl hydrazine-1-carboxylate: Similar structure but lacks the tert-butyl group.
Other hydrazine derivatives: Various derivatives with different alkyl or aryl groups.
Uniqueness: The presence of both tert-butyl and sec-butyl groups in tert-butyl 2-(sec-butyl)hydrazine-1-carboxylate provides unique steric and electronic properties, making it distinct from other hydrazine derivatives.
This comprehensive overview highlights the significance of tert-butyl 2-(sec-butyl)hydrazine-1-carboxylate in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound in organic synthesis and beyond.
Propriétés
Formule moléculaire |
C9H20N2O2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
tert-butyl N-(butan-2-ylamino)carbamate |
InChI |
InChI=1S/C9H20N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h7,10H,6H2,1-5H3,(H,11,12) |
Clé InChI |
PAMORZHZCRBLTD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one](/img/structure/B15363106.png)
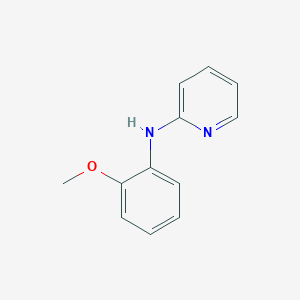
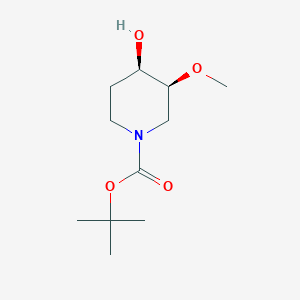

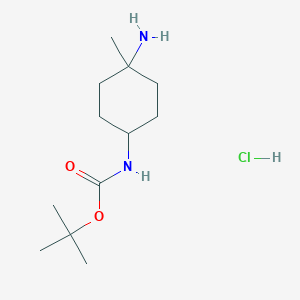

![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
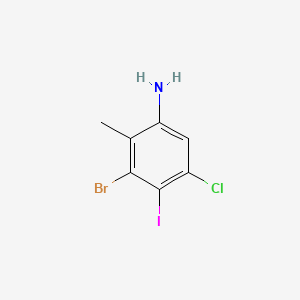
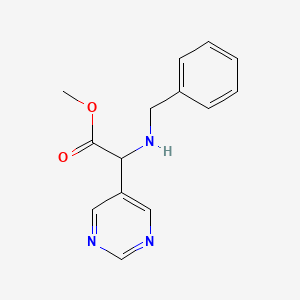
![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)

